molecular formula C14H13Cl2NO5S B2850043 Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate CAS No. 339015-01-9

Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate

Cat. No.: B2850043
CAS No.: 339015-01-9
M. Wt: 378.22
InChI Key: XMCSJCZMJXHRNV-UHFFFAOYSA-N
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Description

Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate is a chloro-substituted phenoxyacetate derivative featuring a 3,5-dioxo-1,4-thiazinan ring system.

Properties

IUPAC Name

ethyl 2-[2,4-dichloro-5-(3,5-dioxothiomorpholin-4-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO5S/c1-2-21-14(20)5-22-11-4-10(8(15)3-9(11)16)17-12(18)6-23-7-13(17)19/h3-4H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCSJCZMJXHRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)CSCC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate, also known by its CAS number 339015-01-9, is a synthetic compound with notable biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C14H13Cl2NO5S
  • Molecular Weight : 378.2 g/mol
  • Purity : Minimum 95% .

Antitumor Activity

Recent studies have demonstrated that compounds containing thiazine and phenoxy groups exhibit significant antitumor properties. The presence of the thiazine moiety in this compound contributes to its cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro assays have shown that this compound can inhibit the proliferation of cancer cells:

Cell LineIC50 (µM)Mechanism of Action
Human glioblastoma U251<10Induction of apoptosis via mitochondrial pathways
Human melanoma WM793<15Cell cycle arrest and apoptosis induction
HT29 (colorectal)<20Inhibition of cell migration and invasion

The structure-activity relationship (SAR) analysis indicates that the dichloro substitution enhances the compound's potency by increasing hydrophobic interactions with cellular targets .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A series of antimicrobial tests revealed the following minimum inhibitory concentrations (MIC):

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus32Strongly inhibited growth
Escherichia coli64Moderately inhibited growth
Pseudomonas aeruginosa128Weakly inhibited growth

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It causes G1 phase arrest in various cancer cell lines.
  • Inhibition of Enzymatic Activity : The thiazine ring may interact with specific enzymes involved in tumor progression and microbial resistance .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in tissues with a preference for liver and kidney.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

These pharmacokinetic properties suggest that the compound could be effectively utilized in clinical settings .

Scientific Research Applications

Biological Applications

Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate has been studied for its potential therapeutic effects in various diseases due to its unique structural features.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. The thiazine ring and dichloro substitution may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation.

Case Study : A study on thiazine derivatives demonstrated their ability to inhibit tumor cell growth through apoptosis induction in breast cancer cell lines . this compound could potentially share similar mechanisms of action.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. The presence of chlorine atoms and the thiazine moiety may contribute to its effectiveness against various pathogens.

Case Study : Research on related compounds has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . this compound warrants further investigation in this area.

Agricultural Applications

This compound may also find applications in agriculture as a pesticide or herbicide due to its chemical stability and potential bioactivity.

Pesticidal Properties

The compound's ability to interfere with specific biological pathways in pests could make it an effective pesticide.

Research Insights : Studies have highlighted the effectiveness of similar phenoxyacetic acid derivatives in controlling agricultural pests by disrupting their hormonal balance . this compound could be developed as a novel agricultural agent.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to assess its toxicity profile. Understanding the compound's safety for humans and the environment is essential for its application in pharmaceuticals or agriculture.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features, including its dichlorophenoxy group and thiazinan ring, invite comparisons with analogs differing in substituents, heterocycles, or functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Solubility/Stability Biological Activity Synthesis Method
Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate (Target) Dichlorophenoxy, thiazinan-3,5-dione, ethyl ester Likely low solubility; β-cyclodextrin inclusion complexes enhance solubility Presumed agrochemical (inferred from analogs) Not explicitly described; likely involves chloro-substitution and esterification
Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate (Analog 1) Chlorophenyl carbamoyl, ethyl ester Improved solubility via β-cyclodextrin inclusion (XRD, TGA data) Antimicrobial (inferred from salicylanilides) Condensation of chlorophenyl isocyanate with phenoxyacetate
Azafenidin (Analog 2) Dichlorophenoxy, triazolopyridinone Moderate solubility in organic solvents Herbicide (pesticide) Multi-step synthesis with triazolo ring formation
5-(Z)-Arylidene-4-thiazolidinones (Analog 3) Thiazolidinone, arylidene hydrazone Solubility dependent on substituents (DMF/ethanol recrystallization) Anticancer, antimicrobial Reflux of thiosemicarbazide with chloroacetic acid and oxo-compounds
EP 4 374 877 A2 Patent Compound (Analog 4) Trifluoromethylpyrimidine, spiro-diazaspirodecenone High solubility in ethyl acetate (used in synthesis) Pharmaceutical (kinase inhibitor candidate) HCl-mediated deprotection in ethyl acetate

Key Findings:

Solubility and Stability :

  • The target compound’s low solubility is mitigated by β-cyclodextrin inclusion complexes, as demonstrated by XRD and TGA data for Analog 1 .
  • Analog 4 (patent compound) exhibits high solubility in ethyl acetate, a property leveraged in its synthesis .

Biological Activity: Dichlorophenoxy derivatives (e.g., azafenidin) are primarily herbicides, suggesting the target compound may share agrochemical applications .

Synthetic Routes: Thiazinan/thiazolidinone synthesis often involves condensation with chloroacetic acid (Analog 3) , whereas carbamoyl-substituted analogs (Analog 1) require isocyanate intermediates .

Q & A

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :
  • Dynamic Effects : Consider temperature-dependent NMR shifts; aromatic protons may exhibit splitting due to restricted rotation .
  • Impurity Profiling : Use HPLC-MS to identify trace byproducts (e.g., chlorinated dimers) that distort spectral interpretations .

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